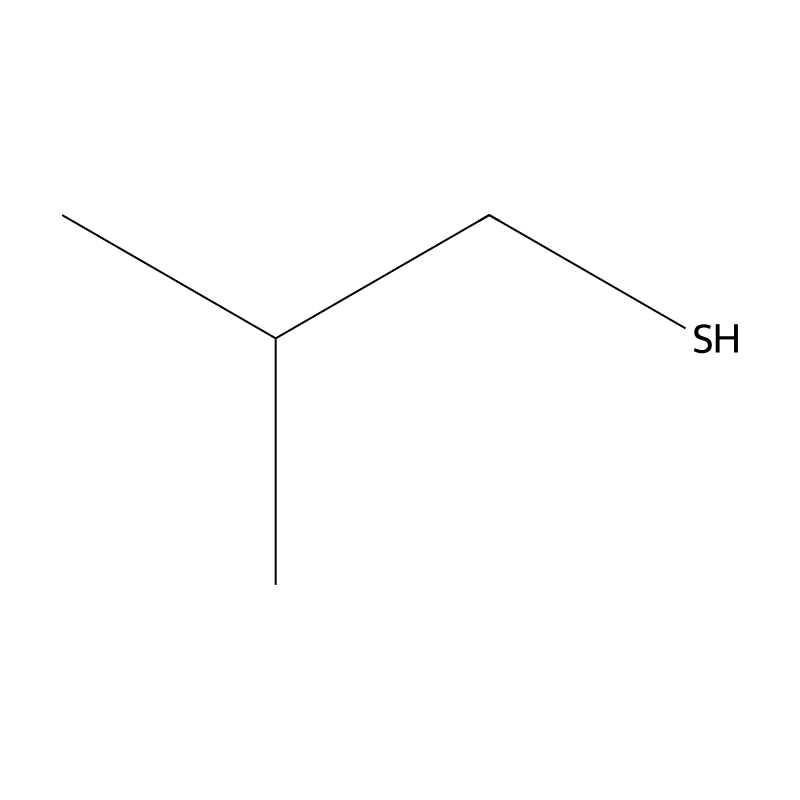2-Methyl-1-propanethiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Drug Delivery Systems:
- Brain-Targeted Drug Delivery: Researchers are exploring the use of 2-Methyl-1-propanethiol for targeted drug delivery to the brain. This involves attaching the thiol group to a drug carrier molecule, such as L-cysteine, which can then interact with specific receptors in the brain, facilitating drug transport across the blood-brain barrier [].
Self-Assembling Monolayers:
- Material Science Applications: 2-Methyl-1-propanethiol can be used to create self-assembling monolayers (SAMs) on various surfaces. These SAMs are ordered structures formed by the spontaneous organization of molecules on a substrate. They can be used in various applications, including biosensors, corrosion protection, and microfluidics, due to their unique properties like controlled surface chemistry and controlled thickness [].
2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organic compound with the molecular formula C₄H₁₀S. It features a thiol functional group (-SH) attached to a branched alkane structure. This compound is characterized by its strong, sulfurous odor, reminiscent of cooked vegetables or mustard, making it notable in both chemical and sensory contexts .
- Deprotonation: Thiols can lose a proton to form thiolate ions. For example:
- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. The oxidation of 2-methyl-1-propanethiol can yield 2-methyl-1-propanedisulfide under appropriate conditions .
- Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with alkyl halides, leading to the formation of thioethers.
2-Methyl-1-propanethiol exhibits various biological activities. It has been identified in food matrices and is known for its flavor profile, contributing to the sensory characteristics of certain cooked foods . While not extensively studied for pharmacological properties, the compound's presence in biological systems suggests potential roles in metabolism and flavor perception.
The synthesis of 2-methyl-1-propanethiol can be achieved through several methods:
- Alkylation of Thiols: A common method involves the reaction of isobutylene with hydrogen sulfide in the presence of a catalyst, leading to the formation of 2-methyl-1-propanethiol.
- Reduction of Disulfides: Another approach includes the reduction of disulfides (such as 2-methyl-1-propanedisulfide) using reducing agents like lithium aluminum hydride or sodium borohydride.
- Grignard Reactions: The compound can also be synthesized via Grignard reagents reacting with sulfur compounds .
2-Methyl-1-propanethiol has several applications across various industries:
- Flavoring Agent: It is widely used in the food industry for its distinctive flavor profile, often added to enhance the taste of processed foods.
- Chemical Intermediate: The compound serves as a precursor in organic synthesis, particularly in the production of thioethers and other sulfur-containing compounds.
- Odorant: Due to its strong odor, it is utilized as an odorant in natural gas to provide a detectable scent for safety purposes .
Several compounds share structural similarities with 2-methyl-1-propanethiol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| 1-Propanethiol | C₃H₈S | Simpler structure; less pungent odor |
| 3-Mercapto-3-methylbutanol | C₅H₁₂S | Contains a longer carbon chain; different odor profile |
| Butanethiol | C₄H₁₀S | Similar chain length; less branched structure |
| Ethyl mercaptan | C₂H₆S | Shorter chain; used primarily as an odorant |
Uniqueness
2-Methyl-1-propanethiol's branched structure contributes to its distinctive flavor and odor profile compared to linear thiols. Its applications as both a flavoring agent and an odorant further distinguish it from similar compounds. The presence of the methyl group enhances its volatility and sensory impact, making it particularly effective in culinary applications .
Physical Description
colourless liquid with cooked vegetable, mustard-like odou
XLogP3
Boiling Point
Density
Melting Point
-79°C
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








